molecular formula C5H8N2O2S B6167717 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 84353-10-6

2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No. B6167717
CAS RN: 84353-10-6
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiazole family of compounds. It is a colorless solid that is used in the synthesis of various pharmaceuticals and other compounds. The compound has been studied for its potential medicinal and industrial applications.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is not fully understood. However, it is believed to act as an inhibitor of enzymes such as caspase-3 and thrombin, which are involved in apoptosis and clotting, respectively. It is also believed to interact with the active sites of these enzymes, thus preventing their activity.
Biochemical and Physiological Effects
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes such as caspase-3 and thrombin, which are involved in apoptosis and clotting, respectively. It can also interact with the active sites of these enzymes, thus preventing their activity. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The use of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is not soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments. Additionally, it is not very soluble in organic solvents, so it may not be suitable for certain types of experiments.

Future Directions

The potential future directions for the use of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole include further research into its potential medicinal applications, such as its use as an inhibitor of enzymes involved in apoptosis and clotting. Additionally, further research into its potential industrial applications, such as its use as an additive for polymers and plastics, could be beneficial. Finally, further research into its biochemical and physiological effects, such as its antioxidant activity, could help to elucidate its potential therapeutic uses.

Synthesis Methods

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole can be synthesized using a two-step procedure. The first step involves the reaction of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole with a base such as sodium hydroxide in an aqueous solution. This reaction produces 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole and sodium methoxide. The second step involves the reaction of the sodium methoxide with a suitable aldehyde or ketone in an aqueous solution. This reaction produces 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole and the corresponding aldehyde or ketone.

Scientific Research Applications

2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has been studied for its potential medicinal and industrial applications. In the field of medicinal chemistry, it has been studied as an inhibitor of the enzyme caspase-3, which is involved in apoptosis. It has also been studied as an inhibitor of the enzyme thrombin, which is involved in the clotting of blood. In the field of industrial chemistry, it has been studied as a potential additive for polymers and plastics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole involves the reaction of 2-methoxy-1,3,4-thiadiazole with formaldehyde in the presence of methanol and a catalyst.", "Starting Materials": [ "2-methoxy-1,3,4-thiadiazole", "Formaldehyde", "Methanol", "Catalyst" ], "Reaction": [ "Add 2-methoxy-1,3,4-thiadiazole to a reaction flask", "Add formaldehyde to the reaction flask", "Add methanol to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum" ] }

CAS RN

84353-10-6

Product Name

2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole

Molecular Formula

C5H8N2O2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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